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Compound of Interest

Compound Name: EGFR-IN-145

Cat. No.: B2449277

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the epidermal
growth factor receptor (EGFR) inhibitor, EGFR-IN-145, also identified as compound 7c. The
document collates available quantitative data, details relevant experimental methodologies,
and visualizes key signaling pathways and workflows to support research and drug
development efforts in oncology and related fields.

Quantitative Binding Affinity of EGFR-IN-145

EGFR-IN-145 has been characterized as an inhibitor of wild-type EGFR kinase. The publicly
available data indicates a moderate inhibitory activity at a micromolar concentration.

Compound Concentration Inhibition Rate
Target Source
Name (M) (%)
EGFR-IN-145 EGFR-wild type
. 52.7 [1][21[3]
(compound 7c) kinase

It is important to note that the designation "compound 7c¢" has been used in various
independent research publications to describe different chemical entities with EGFR inhibitory
activity. The following tables summarize the binding affinity data for other compounds also
designated as "7c" in their respective studies, providing a broader context of EGFR inhibition.
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Table 1: Binding Affinity of a Dual ALK/EGFR Inhibitor (Compound 7c)

This compound acts as a reversible ATP-competitive inhibitor of ALK and an irreversible,
covalent inhibitor of the T790M mutant of EGFR.

Target Enzyme/Cell Line IC50 (nM)
Enzymatic Assay

ALK 103

EGFR (T790M) 26

EGFR (L858R/T790M) 86

EGFR (wild-type)

Cellular Assay

EML4-ALK transformed Ba/F3 cells

DFCI032 (EML4-ALK and activated EGFR) 170

Table 2: Binding Affinity of a Urea Analog (Compound 7c)

This compound was evaluated for its potential to inhibit EGFR kinase activity.

Standard Drug (Erlotinib)

Target IC50 (nM) IC50 (nM)
n

EGFR 42.91 +0.80 26.85+0.72

Experimental Protocols

The determination of EGFR kinase inhibition by compounds like EGFR-IN-145 typically
involves biochemical assays that measure the phosphorylation of a substrate by the EGFR
kinase domain.

General EGFR Kinase Inhibition Assay Protocol
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A common method to determine the inhibitory activity of a compound against EGFR is a kinase
assay, often performed using a format such as a luminescent kinase assay or a time-resolved
fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a
substrate by the EGFR kinase.

Materials:

Recombinant human EGFR kinase domain

e Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 2mM MnCI2; 50uM
DTT)

o ATP (Adenosine triphosphate)

o Asuitable kinase substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

o Test compound (e.g., EGFR-IN-145) dissolved in a suitable solvent (e.g., DMSO)

o Detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

» Microplate reader for luminescence or fluorescence detection

Procedure:

o Reaction Setup: In a 384-well plate, add the following components in order:
o 1 pl of the test inhibitor at various concentrations (or vehicle control, e.g., 5% DMSO).
o 2 pl of recombinant EGFR enzyme solution.
o 2 pl of a mixture containing the substrate and ATP.

 Incubation: Incubate the reaction mixture at room temperature for a defined period, typically
60 minutes, to allow the kinase reaction to proceed.

¢ Reaction Termination and Detection:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2449277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2449277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Add 5 pl of the detection reagent's first component (e.g., ADP-Glo™ Reagent) to terminate
the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40
minutes.

o Add 10 pl of the second detection reagent (e.g., Kinase Detection Reagent) to convert the
ADP generated by the kinase reaction into a detectable signal (e.g., luminescence).
Incubate at room temperature for 30 minutes.

o Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader. The intensity
of the signal is proportional to the amount of ADP produced and thus reflects the EGFR
kinase activity.

o Data Analysis: The percentage of inhibition is calculated by comparing the signal in the
presence of the inhibitor to the signal of the vehicle control. The IC50 value, the
concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and
undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a
cascade of downstream signaling pathways crucial for cell proliferation, survival, and
differentiation. EGFR inhibitors like EGFR-IN-145 block this initial phosphorylation step, thereby
inhibiting these downstream signals.

EGFR Signaling Pathway

The diagram below illustrates the major signaling cascades activated by EGFR.
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Caption: EGFR signaling pathway and the point of inhibition by EGFR-IN-145.
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Experimental Workflow for EGFR Inhibition Assay

The following diagram outlines the typical workflow for determining the inhibitory activity of a
compound against EGFR.
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Caption: Workflow for an EGFR kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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